7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide
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Overview
Description
7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide is an aromatic ketone known for its diverse applications in scientific research. This compound is often utilized in laboratory settings due to its unique chemical properties and potential for various reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide involves multiple steps. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at 220°C in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the Heck reaction of p-dimethylaminovinylbenzene with 6- or 7-bromoquinoxalines in the presence of palladium acetate .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of laboratory synthesis, with optimizations for yield and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide is widely used in various fields of scientific research:
Mechanism of Action
The mechanism of action of 7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenyl-1-methylpyridinium iodide: Known for its use in labeling neuronal cell bodies.
7,8-Dihydroxyflavone: A selective small tropomyosin-related kinase B (TrkB) receptor agonist with antidepressant properties.
Uniqueness
7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide stands out due to its dual role as a precursor for nonlinear optical materials and its biological activity as a histone deacetylase inhibitor. This combination of properties makes it a versatile compound in both material science and biomedical research.
Properties
IUPAC Name |
7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKIYFITIVXBLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860735 |
Source
|
Record name | 7-[4-(Dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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